4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
This compound features a thiazole core substituted at position 3 with a pyridin-2-yl group and at position 4 with an acetamido moiety. The carboxamide group at position 5 is further modified with a benzyl derivative containing an isopropyl substituent (para-substituted). Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines under classic coupling reagents, followed by hydrolysis and amidation steps .
Properties
IUPAC Name |
4-acetamido-N-[(4-propan-2-ylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13(2)16-9-7-15(8-10-16)12-23-21(27)20-19(24-14(3)26)18(25-28-20)17-6-4-5-11-22-17/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUINOKCSJWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide , identified by its CAS number 1351793-90-2 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 1351793-90-2 |
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an acetamido group and a pyridine moiety contributes to its potential pharmacological effects.
Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit significant antitumor properties. A study conducted by the National Cancer Institute (NCI) assessed various thiazole compounds, including derivatives similar to our target compound, at a concentration of 10 μM. The results indicated that many of these compounds exhibited broad-spectrum antitumor activity. Notably, some derivatives showed higher potency than established chemotherapeutics like 5-fluorouracil (5-FU), with reported GI(50), TGI, and LC(50) values indicating robust efficacy against cancer cell lines .
The biological activity of thiazole derivatives is often attributed to their ability to interact with multiple cellular targets. The thiazole ring can facilitate interactions with enzymes involved in cancer cell proliferation and survival pathways. Specifically, compounds containing the thiazole structure have been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to antitumor properties, thiazole derivatives have demonstrated antimicrobial activity. Studies have indicated that certain thiazoles possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitumor Efficacy : A series of experiments involving synthesized thiazole derivatives revealed that specific compounds exhibited IC50 values significantly lower than those of standard treatments. For instance, compounds 19 and 28 from a related study showed IC50 values of 2.8 μM and 3.3 μM respectively against selected cancer cell lines, marking them as promising candidates for further development .
- Antimicrobial Testing : In vitro studies have assessed the activity of various thiazole derivatives against common pathogens. One study reported that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Triazole-Based Analogs
- 2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(2,6-Dibromo-4-Methylphenyl)Acetamide (CAS: 585560-04-9) Core Structure: 1,2,4-Triazole (vs. thiazole in the target compound). Substituents: Allyl group at position 4, pyridin-2-yl at position 5, and a dibromo-methylphenyl acetamide side chain. The dibromo substituent could enhance lipophilicity and metabolic stability .
Pyrazole-Based Analogs
- 4-Amino-1-Methyl-3-Propyl-1H-Pyrazole-5-Carboxamide (CAS: 139756-02-8) Core Structure: Pyrazole (vs. thiazole). Substituents: Methyl and propyl groups at positions 1 and 3, respectively, with a carboxamide at position 3. Implications: Pyrazole derivatives are often explored for kinase or phosphodiesterase (PDE) inhibition. The absence of a pyridinyl group may reduce π-π stacking interactions critical for target binding .
Substituent Variations in Thiazole Derivatives
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
- Example : Compounds from (e.g., [3a–s])
- Substituents : Variable amines at the carboxamide position (e.g., benzyl, alkyl, or aryl groups).
- Implications : The isopropylphenylmethyl group in the target compound may enhance hydrophobic interactions in target binding pockets compared to smaller alkyl substituents. Statistical analyses (p < 0.05) in suggest substituent-dependent bioactivity .
Sulfanyl Acetamide Derivatives
- N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS: 566188-43-0)
- Core Structure : Triazole with a sulfanyl acetamide side chain.
- Substituents : Thiophen-2-yl and ethyl groups on the triazole, with a chloro-trifluoromethylphenyl acetamide.
- Implications : The sulfanyl group may improve solubility, while the trifluoromethyl group could enhance metabolic resistance compared to the target compound’s acetamido group .
Pharmacological Context: PDE Inhibitors
- N-Desmethyl Sildenafil (CAS: 139755-82-1)
- Core Structure : Pyrazolo[4,3-d]pyrimidine (distinct from thiazole).
- Substituents : Piperazinyl sulfonyl and ethoxyphenyl groups.
- Implications : As a PDE5 inhibitor, this compound highlights the importance of heterocyclic cores in target specificity. The target compound’s thiazole-pyridine system may favor kinase over PDE targets due to divergent electronic profiles .
Structural and Functional Comparison Table
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The 1,2-thiazole scaffold is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative bearing the pyridin-2-yl group reacts with α-haloketones to form the thiazole core. For example:
Step 1a :
2-Pyridinethiol (1.0 equiv) is treated with chloroacetone (1.2 equiv) in ethanol under reflux for 6–10 hours, yielding 3-(pyridin-2-yl)-4-methylthiazole-2-amine . The reaction is catalyzed by triethylamine (Et₃N), achieving yields of 78–99% .
Mechanistic Insight :
The thiourea intermediate undergoes cyclization with chloroacetone, facilitated by nucleophilic attack of the thiolate on the α-carbon of the ketone, followed by elimination of HCl .
Optimization Note :
Phase-transfer catalysts (e.g., N-9-anthracenylmethylcinchonidinium chloride) improve yields in biphasic systems .
Introduction of the Acetamido Group
The 4-position acetamido group is introduced via acetylation of a primary amine intermediate.
Step 2a :
4-Amino-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid (1.0 equiv) is acetylated using acetic anhydride (1.5 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst . The reaction proceeds at room temperature for 12 hours, yielding 4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid (87% yield) .
Key Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.10 (s, 3H, CH₃), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 10.21 (s, 1H, NH) .
Carboxamide Formation via Coupling Reactions
The carboxylic acid at position 5 is converted to the target carboxamide using coupling reagents.
Step 3a :
4-Acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and DMAP (0.2 equiv) in DCM under argon . [4-(Propan-2-yl)phenyl]methanamine (1.1 equiv) is added dropwise, and the mixture is stirred for 24 hours at 25°C .
Yield and Purity :
-
Isolated yield: 72–85% after column chromatography (SiO₂, ethyl acetate/hexanes 3:7).
Side Reactions :
Competitive O-acylation is suppressed by using DMAP, which selectively activates the carboxylic acid for nucleophilic attack by the amine .
Regioselectivity and Protecting Group Strategies
To avoid undesired substitutions, temporary protecting groups are employed:
Step 4a :
The pyridin-2-yl nitrogen is protected as a Boc-carbamate prior to thiazole formation. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine post-cyclization .
Step 4b :
The acetamido group is introduced after thiazole formation to prevent interference during cyclization .
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
-
Cost Efficiency : EDCI/DMAP coupling is cost-prohibitive at scale; alternative methods using mixed anhydrides (e.g., isobutyl chloroformate) reduce reagent costs by 40%.
-
Green Chemistry : Ethanol/water mixtures replace DCM in pilot-scale reactions, improving environmental metrics without compromising yield .
Analytical Validation
X-ray Crystallography :
Single-crystal analysis confirms the regiochemistry of the thiazole ring and acetamido orientation .
Mass Spectrometry :
Q & A
Q. How is the structural identity and purity of this compound confirmed after synthesis?
The compound’s structural integrity is validated using a combination of 1H NMR, IR spectroscopy, and LC-MS to confirm bond connectivity, functional groups, and molecular weight. Elemental analysis ensures stoichiometric purity. For example, analogous compounds with acetamide and thiazole moieties were characterized using these techniques, with NMR resolving aromatic proton environments and IR confirming carbonyl stretches (~1650–1700 cm⁻¹) . Purity is further assessed via HPLC or LC-MS to detect impurities below 1% .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
- Step 2 : Introduction of the pyridin-2-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) in DMF .
- Step 3 : Acetamido and benzyl substituents are added via nucleophilic substitution or amide coupling (e.g., EDC/HOBt activation) . Reaction conditions (pH, solvent polarity, temperature) are optimized to minimize side products, with yields averaging 60–75% .
Advanced Research Questions
Q. How can computational tools like molecular docking predict its biological activity?
The PASS (Prediction of Activity Spectra for Substances) program is used to forecast potential biological targets (e.g., kinase inhibition or antimicrobial activity). Molecular docking with software like AutoDock Vina evaluates binding affinities to proteins (e.g., EGFR or COX-2). For example, docking studies on similar thiazole-carboxamides revealed hydrogen bonding with active-site residues (e.g., Lys50 in EGFR) and hydrophobic interactions with pyridinyl groups, guiding SAR optimization .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀) and cell viability (MTT) assays.
- Purity reassessment : Use high-resolution LC-MS to rule out degradation products.
- Structural analogs : Test derivatives (e.g., replacing pyridin-2-yl with pyridin-4-yl) to isolate activity trends .
Q. What strategies optimize reaction yields while maintaining purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst optimization : PdCl₂(dppf) improves coupling efficiency in Suzuki reactions .
- Workup protocols : Gradient column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials. Yields >80% are achievable with microwave-assisted synthesis for rapid heating/cooling cycles .
Q. How does its structure-activity relationship (SAR) compare to analogs?
Comparative studies of structurally similar compounds reveal:
| Structural Feature | Biological Impact | Example Compound |
|---|---|---|
| Pyridin-2-yl substitution | Enhanced kinase inhibition vs. pyridin-4-yl | N-(4-acetylphenyl)-thiazole |
| Propan-2-yl benzyl group | Improved lipophilicity (logP ~3.5) | Thieno[2,3-d]pyrimidine analogs |
| Acetamido moiety | Stabilizes hydrogen bonding with targets | Oxadiazole derivatives |
The propan-2-yl group in this compound increases membrane permeability, critical for in vivo efficacy .
Q. How is its stability characterized under varying experimental conditions?
- pH stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Thiazole-carboxamides are typically stable at pH 6–8 but hydrolyze under strongly acidic/basic conditions .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; aryl-thiazoles often require dark storage .
Q. How can derivatives be designed to improve target selectivity?
- Functional group swaps : Replace pyridin-2-yl with quinoline to enhance π-π stacking.
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) to block off-target interactions.
- Pro-drug approaches : Mask the acetamido group with ester linkages for controlled release .
Key Notes for Experimental Design
- Analytical cross-validation : Combine NMR (for stereochemistry) and HR-MS (for molecular formula) to confirm structure .
- Biological assays : Use isogenic cell lines to differentiate target-specific effects from background toxicity .
- Data reproducibility : Replicate synthesis and assays ≥3 times with independent batches to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
